molecular formula C11H12BrNO B7975889 3-bromo-N-(1-methylcyclopropyl)benzamide

3-bromo-N-(1-methylcyclopropyl)benzamide

カタログ番号: B7975889
分子量: 254.12 g/mol
InChIキー: MZPPZPGXEWJYNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-N-(1-methylcyclopropyl)benzamide is a benzamide derivative characterized by a bromine atom at the 3-position of the benzene ring and a 1-methylcyclopropyl group attached to the amide nitrogen. The 1-methylcyclopropyl substituent introduces steric and electronic effects that may influence reactivity, solubility, and biological activity compared to other N-substituted benzamides.

特性

IUPAC Name

3-bromo-N-(1-methylcyclopropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(5-6-11)13-10(14)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPPZPGXEWJYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Electrophilic Aromatic Bromination of Benzoic Acid

Direct bromination of benzoic acid using bromine (Br2Br_2) in the presence of a Lewis acid catalyst (e.g., FeBr3FeBr_3) yields 3-bromobenzoic acid via electrophilic substitution. The carboxylic acid group acts as a meta-directing group, ensuring regioselectivity:

Benzoic acid+Br2FeBr33-Bromobenzoic acid+HBr[2][4]\text{Benzoic acid} + Br2 \xrightarrow{FeBr3} \text{3-Bromobenzoic acid} + HBr \quad

Typical Conditions :

  • Solvent: CHCl3CHCl_3 or CCl4CCl_4

  • Temperature: 40–60°C

  • Yield: 70–85%

Radical Bromination of Methylbenzoic Acids

For substrates requiring side-chain bromination, radical initiators like NN-bromosuccinimide (NBS) or dibenzoyl peroxide enable selective bromination of methyl groups adjacent to electron-withdrawing substituents:

3-Methylbenzoic acid+NBSradical initiator3-Bromomethylbenzoic acid[2]\text{3-Methylbenzoic acid} + NBS \xrightarrow{\text{radical initiator}} \text{3-Bromomethylbenzoic acid} \quad

Optimized Parameters :

  • Solvent: Chlorobenzene or acetonitrile

  • Temperature: 70–100°C (reflux)

  • Yield: 60–75%

Amidation of 3-Bromobenzoic Acid with 1-Methylcyclopropylamine

Acyl Chloride Intermediate Formation

3-Bromobenzoic acid is converted to its reactive acyl chloride derivative using thionyl chloride (SOCl2SOCl_2) or oxalyl chloride ((COCl)2(COCl)_2):

3-Bromobenzoic acid+SOCl23-Bromobenzoyl chloride+SO2+HCl[3][4]\text{3-Bromobenzoic acid} + SOCl2 \rightarrow \text{3-Bromobenzoyl chloride} + SO2 + HCl \quad

Conditions :

  • Solvent: Toluene or neat

  • Temperature: 60–80°C

  • Yield: >90%

Coupling with 1-Methylcyclopropylamine

The acyl chloride reacts with 1-methylcyclopropylamine in the presence of a base (e.g., triethylamine) to form the target amide:

3-Bromobenzoyl chloride+1-MethylcyclopropylamineEt3NThis compound+HCl[3]\text{3-Bromobenzoyl chloride} + \text{1-Methylcyclopropylamine} \xrightarrow{Et_3N} \text{this compound} + HCl \quad

Standard Protocol :

  • Solvent: Dichloromethane (CH2Cl2CH_2Cl_2)

  • Base: Triethylamine (1.5 equiv)

  • Temperature: 20–25°C (room temperature)

  • Reaction Time: 2 hours

  • Yield: 90–95%

Workup :

  • Wash with 4N HCl to remove excess amine.

  • Dry over Na2SO4Na_2SO_4.

  • Concentrate under reduced pressure.

Alternative Catalytic Enantioselective Bromination

For applications requiring chiral benzamides, peptide-catalyzed enantioselective bromination offers a sophisticated route. A tetrapeptide catalyst (e.g., 6 in) enables ortho-bromination of tertiary benzamides with high enantiomeric ratios (up to 98:2 er):

Key Steps :

  • Tribromination :

    • Catalyst: Tetrapeptide 6 (10 mol%)

    • Brominating Agent: Dibromodimethylhydantoin (DBDMH)

    • Solvent: CHCl3CHCl_3

    • Temperature: −40°C

    • Yield: 86–92%

  • Recrystallization : Enhances er from 94:6 to 98:2.

Comparative Analysis of Synthetic Routes

MethodKey StepsConditionsYieldSelectivitySource
Electrophilic Bromination Bromination of benzoic acidBr2/FeBr3Br_2/FeBr_3, 40–60°C70–85%Meta-directing
Radical Bromination Side-chain bromination with NBSRadical initiator, 70–100°C60–75%C-H functionalization
Amidation Acyl chloride + amine couplingCH2Cl2CH_2Cl_2, Et3_3N, 20°C90–95%High regioselectivity
Catalytic Bromination Peptide-catalyzed tribromination−40°C, DBDMH86–92%94:6 er (98:2 post-recrystallization)

Mechanistic Insights

Electrophilic Aromatic Substitution

The carboxylic acid group deactivates the benzene ring, directing bromine to the meta position. FeBr3FeBr_3 polarizes Br2Br_2, generating Br+Br^+, which attacks the electron-rich meta site.

Amidation Mechanism

Triethylamine deprotonates the amine, enhancing nucleophilicity. The acyl chloride undergoes nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon.

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Electron-withdrawing groups (e.g., −COOH) hinder radical bromination but favor electrophilic pathways.

  • Amine Stability : 1-Methylcyclopropylamine’s strain requires mild conditions to prevent ring-opening.

  • Catalyst Design : Peptide catalysts improve enantioselectivity but add complexity .

化学反応の分析

Types of Reactions

3-Bromo-N-(1-methylcyclopropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar solvents such as dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

科学的研究の応用

3-Bromo-N-(1-methylcyclopropyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-bromo-N-(1-methylcyclopropyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 3-bromo-N-(1-methylcyclopropyl)benzamide with structurally analogous benzamide derivatives, focusing on substituent effects, synthesis, and applications.

Substituent Diversity and Structural Features

Compound Name N-Substituent Molecular Formula Key Properties/Applications Reference
3-Bromo-N-(quinazolin-6-yl)benzamide (7d) Quinazolin-6-yl C19H15BrN3O 78% yield; apoptotic activity
3-Bromo-N-(indazol-3-yl)benzamide (9e) Indazol-3-yl C14H10BrN3O 67% yield; CDK1 inhibition
3-Bromo-N-(tetrazol-5-yl-phenyl)benzamide (DN8) 3-(1H-Tetrazol-5-yl)phenyl C14H10BrN5O Potential bioactivity (tetrazole motif)
3-Bromo-N-(pyridin-2-yl)benzamide Pyridin-2-yl C19H12Br2N2O2 Halogen bonding; crystallographic study
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide 1-Hydroxy-2-methylpropan-2-yl C8H14BrO3 Adhesive applications; hydrophilic bonding
Target Compound 1-Methylcyclopropyl C12H12BrNO Hypothetical: Enhanced steric hindrance; potential enzyme inhibition

Key Observations:

  • Steric Effects: The 1-methylcyclopropyl group in the target compound likely imposes greater steric hindrance compared to smaller substituents (e.g., methyl in ) or flexible chains (e.g., hydroxypropan-2-yl in ). This could reduce metabolic degradation and improve binding specificity in pharmaceutical contexts.
  • Biological Activity: Compounds with heterocyclic N-substituents (e.g., indazolyl, quinazolinyl) exhibit apoptotic or kinase inhibitory activity, suggesting the target compound may share similar mechanisms if tested .

Functional and Application Differences

  • Industrial Uses: The hydroxypropan-2-yl derivative () is utilized in adhesives, emphasizing the role of hydrophilic groups in material science .
  • Crystallographic Properties: Pyridin-2-yl and pyrimidin-2-yl derivatives () form stable crystals via halogen and hydrogen bonding, critical for structural characterization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N-(1-methylcyclopropyl)benzamide, and how can reaction conditions be controlled to enhance yield?

  • Methodological Answer : The synthesis can be approached via amide coupling between 3-bromobenzoic acid derivatives and 1-methylcyclopropylamine. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) in anhydrous DMF or THF under nitrogen. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acid/amine) are critical to minimize side products like unreacted amine or dimerization. Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification . For scalability, flow chemistry or microwave-assisted synthesis may improve efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the methylcyclopropyl group (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and amide bond (δ 7.5–8.5 ppm for aromatic protons adjacent to bromine) .
  • X-ray Crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal structures. High-resolution data (d-spacing < 1 Å) collected at synchrotron facilities can clarify steric effects of the methylcyclopropyl group .
  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities (<0.5% area) and validate molecular ion peaks (e.g., [M+H]⁺ at m/z 293) .

Q. What preliminary biological assays are recommended to assess its antimicrobial or anticancer potential?

  • Methodological Answer :

  • Antimicrobial : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays). Include cyclopropyl-containing controls (e.g., ciprofloxacin) to benchmark activity .
  • Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7, A549). Compare with structurally similar benzamides (e.g., 3-bromo-N-cyclopropylbenzamide) to isolate the methyl group’s impact on cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methylcyclopropyl group?

  • Methodological Answer : Synthesize analogs with substituent variations:

  • Replace methylcyclopropyl with ethylcyclopropyl or spirocyclic groups.
  • Test in parallel biological assays (e.g., kinase inhibition, apoptosis induction).
  • Use computational tools (e.g., Schrödinger’s Prime MM-GBSA) to correlate steric/electronic parameters (logP, polar surface area) with activity. SAR trends in related compounds (e.g., enhanced activity with bulkier cyclopropyl substituents) guide prioritization .

Q. What strategies resolve contradictions in biological activity data between similar benzamide derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from published analogs (e.g., 3-bromo-N-cyclopropylbenzamide vs. 3-chloro derivatives) to identify outliers.
  • Orthogonal Assays : Validate conflicting results (e.g., cytotoxicity) via flow cytometry (apoptosis markers) and clonogenic assays.
  • Structural Insights : Compare crystal structures (e.g., halogen-bonding interactions in bromo vs. chloro analogs) to explain potency differences .

Q. How can computational methods predict target interactions and binding modes for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to dock into targets like PARP-1 or HDACs. Focus on bromine’s halogen-bonding potential with backbone carbonyls.
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .

Q. What advanced crystallization techniques improve structural determination of halogenated benzamides?

  • Methodological Answer :

  • Cocrystallization : Add coformers (e.g., succinic acid) to enhance crystal lattice stability.
  • Low-Temperature Data Collection : Reduce thermal motion artifacts (100 K, nitrogen stream).
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for challenging crystals. Validate with Rint (<0.05) and Flack parameter .

Q. How to design experiments to study metabolic stability and toxicity in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify major metabolites (e.g., demethylated or hydroxylated products).
  • In Vivo Toxicity : Administer in zebrafish embryos (OECD TG 236) to assess acute toxicity (LC50) and teratogenicity. Compare with reference compounds (e.g., tamoxifen for hepatotoxicity benchmarks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-(1-methylcyclopropyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-(1-methylcyclopropyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。